4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl derivative and a thioamide. The resulting intermediate is then subjected to acylation with benzoic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic aromatic substitution can occur at the bromophenyl group, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and Lewis acids like aluminum chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrN2O3S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
NJFDSWLEOZVHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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